molecular formula C7H5Br2I B12987574 1,3-Dibromo-4-iodo-2-methylbenzene CAS No. 1263377-65-6

1,3-Dibromo-4-iodo-2-methylbenzene

Cat. No.: B12987574
CAS No.: 1263377-65-6
M. Wt: 375.83 g/mol
InChI Key: DHCRCOHZTWTMPK-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5Br2I It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-4-iodo-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Bromination: The starting material, 2-methylbenzene (toluene), undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce bromine atoms at the 1 and 3 positions of the benzene ring.

    Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the 4 position.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and organometallic reagents.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine and iodine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like NaOH, KOtBu, and organometallic reagents are used under basic conditions.

    Oxidation: KMnO4 or CrO3 in acidic or basic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 1,3-dibromo-4-iodo-2-methylbenzoic acid.

    Reduction: Formation of this compound with hydrogen replacing halogen atoms.

Scientific Research Applications

1,3-Dibromo-4-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-dibromo-4-iodo-2-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The methyl group, being an electron-donating group, can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-iodobenzene: Similar structure but lacks the methyl group.

    1,3-Dibromo-5-iodo-2-methylbenzene: Similar structure with different positions of halogen atoms.

    1,3-Dibromo-4-chloro-2-methylbenzene: Similar structure with chlorine instead of iodine.

Uniqueness

1,3-Dibromo-4-iodo-2-methylbenzene is unique due to the specific arrangement of bromine, iodine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1263377-65-6

Molecular Formula

C7H5Br2I

Molecular Weight

375.83 g/mol

IUPAC Name

1,3-dibromo-4-iodo-2-methylbenzene

InChI

InChI=1S/C7H5Br2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3

InChI Key

DHCRCOHZTWTMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)I)Br

Origin of Product

United States

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